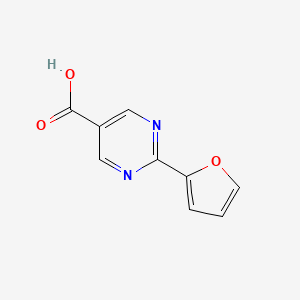

2-(Furan-2-YL)pyrimidine-5-carboxylic acid

Description

Contextual Significance of Pyrimidine (B1678525) and Furan (B31954) Heterocycles in Chemical Biology

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to life. Pyrimidine and furan are two such heterocyclic rings that hold immense significance in chemical biology.

Pyrimidine , a six-membered ring with two nitrogen atoms, is a cornerstone of life itself. nih.gov It forms the structural basis for three of the nucleobases in the nucleic acids DNA and RNA: cytosine, thymine, and uracil. nih.gov Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of biological activities and are integral components of many natural products and synthetic drugs. nih.govnih.gov The pyrimidine nucleus is found in a wide array of pharmaceuticals, including anticancer agents, antivirals, and antihypertensives. nih.gov

Furan , a five-membered aromatic ring containing one oxygen atom, is another prevalent scaffold in biologically active compounds and natural products. ijabbr.com The furan ring system is a versatile building block in medicinal chemistry, contributing to the pharmacological profile of numerous drugs. ijabbr.com Furan derivatives have been reported to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com

The combination of these two important heterocycles in one molecule, as seen in 2-(Furan-2-yl)pyrimidine-5-carboxylic acid, creates a unique chemical entity with the potential for novel biological interactions and applications.

Rationale for Investigating this compound: A Research Perspective

The scientific impetus for investigating this compound stems from several key factors. The fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring creates a distinct electronic environment that can influence the molecule's reactivity and its interactions with biological targets. The carboxylic acid functional group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

This structural motif is of particular interest in the field of medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and the addition of the furan ring can modulate the compound's properties, such as its solubility, metabolic stability, and target-binding affinity. Researchers are drawn to such hybrid molecules in the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Overview of Current Research Trajectories Involving the Chemical Compound

Current research on this compound and its derivatives is multifaceted, spanning several areas of chemical and biological science. A significant focus lies in the synthesis of novel derivatives and the evaluation of their biological activities. For instance, the core structure is being incorporated into larger molecules to explore their potential as anticancer and antimicrobial agents. The general synthetic approach often involves the condensation of a furan-containing amidine with a suitably substituted three-carbon component to construct the pyrimidine ring. organic-chemistry.org

Another research avenue is the exploration of these compounds as building blocks in materials science. The conjugated system formed by the linked furan and pyrimidine rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification makes these compounds attractive for such applications.

Furthermore, derivatives of this compound are being investigated as potential enzyme inhibitors. The specific geometry and electronic distribution of the molecule may allow it to fit into the active site of certain enzymes, thereby modulating their activity. This line of inquiry could lead to the development of new drugs for a variety of diseases.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Pyrimidine-5-carboxylic acid | 4595-61-3 | C5H4N2O2 | 124.10 | sigmaaldrich.com |

| Pyrimidine-2-carboxylic acid | 31519-62-7 | C5H4N2O2 | 124.10 | sigmaaldrich.com |

| 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid | 1343794-88-6 | C10H8N2O3 | Not Available | chemsrc.com |

| 5-(Furan-2-yl)pyrimidine | 12356584 | C8H6N2O | Not Available | nih.gov |

| 8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid | Not Available | C12H8N4O4 | Not Available | uni.lu |

| 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | Not Available | C11H7NO4 | Not Available | uni.lu |

| 2-(Furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | 917089-63-5 | Not Available | Not Available | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCLBMNNYVPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652874 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092291-13-8 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis of 2-(furan-2-yl)pyrimidine-5-carboxylic acid reveals several logical disconnections. The primary disconnection points are the C-C bond between the furan (B31954) and pyrimidine (B1678525) rings, and the C-C bond of the carboxylic acid group to the pyrimidine ring.

A common retrosynthetic approach involves disconnecting the furan ring from the pyrimidine core, leading to a 2-halopyrimidine-5-carboxylate derivative and a furan-2-boronic acid or a related organometallic furan species. This strategy relies on well-established cross-coupling reactions. Another key disconnection is at the carboxylic acid group, which can be retrosynthetically derived from an ester or a nitrile precursor. This allows for the construction of the core 2-(furan-2-yl)pyrimidine (B13108913) scaffold first, followed by a late-stage functional group transformation to the desired carboxylic acid.

Furthermore, the pyrimidine ring itself can be deconstructed into simpler acyclic precursors. A widely used strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, this would involve furan-2-amidine and a three-carbon component bearing the precursor to the carboxylic acid group.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through both multi-step sequences and more convergent one-pot protocols.

Multi-Step Synthesis Approaches

A prevalent multi-step approach commences with the construction of the pyrimidine ring, followed by the introduction of the furan moiety. A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the target molecule. organic-chemistry.org This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with furan-2-amidinium salt to yield ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate. organic-chemistry.org Subsequent hydrolysis of the ester group under basic or acidic conditions would afford the final carboxylic acid.

Another multi-step strategy involves the initial synthesis of a halogenated pyrimidine precursor, such as a 2-chloropyrimidine-5-carboxylate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a suitable furan organometallic reagent, as will be discussed in the catalytic strategies section.

One-Pot Reaction Protocols

The development of one-pot syntheses for polysubstituted pyrimidines offers a more streamlined approach to molecules like this compound. These methods increase efficiency by minimizing purification steps of intermediate compounds. For instance, a one-pot, three-component reaction between an aldehyde, an active methylene (B1212753) compound, and an amidine is a common strategy for pyrimidine synthesis. researchgate.netias.ac.in In the context of the target molecule, this could involve the reaction of a suitable glyoxal (B1671930) derivative, a malonate equivalent, and furan-2-amidine.

A reported one-pot synthesis of pyrimidine-5-carbonitrile derivatives from an aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) in the presence of ammonium (B1175870) chloride under solvent-free conditions provides a template that could be adapted. ias.ac.in The nitrile group in the resulting 2-(furan-2-yl)pyrimidine-5-carbonitrile (B11798264) could then be hydrolyzed to the carboxylic acid.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound, with both transition metal-catalyzed and organocatalytic methods being employed.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming the C-C bond between the furan and pyrimidine rings. mdpi.comnih.govmdpi.com A common approach involves the coupling of a 2-halopyrimidine-5-carboxylate, such as ethyl 2-chloropyrimidine-5-carboxylate, with furan-2-boronic acid or its trifluoroborate salt. nih.govnih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system. mdpi.commdpi.com The use of microwave irradiation can often accelerate these coupling reactions. mdpi.com

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions that can be applied to the synthesis of 2-(furan-2-yl)pyrimidine derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃/K₂CO₃ | Dioxane/Water | 90-100 | mdpi.com |

Organocatalytic Transformations

Organocatalysis has emerged as a valuable strategy in heterocyclic synthesis, offering metal-free alternatives. While specific organocatalytic syntheses of this compound are not extensively reported, general principles of organocatalytic pyrimidine synthesis can be applied. For example, the condensation of an enamine, derived from a ketone and a chiral secondary amine catalyst, with an amidine can lead to the formation of a dihydropyrimidine (B8664642) intermediate. Subsequent oxidation, which can also be achieved using an organocatalyst, would yield the aromatic pyrimidine ring. While not directly applied to this specific target, the use of thiourea dioxide as an organocatalyst in the synthesis of pyranopyrimidines showcases the potential of such catalysts in related heterocyclic systems. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The efficient synthesis of this compound and its precursors is critically dependent on the careful optimization of reaction parameters. Researchers have explored various factors, including catalysts, solvents, temperature, and reaction times, to maximize product yields and purity.

A general and high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters, key precursors to the target acid, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. This method is notable for its ability to produce pyrimidines without substitution at the 4-position, a common challenge in other synthetic routes. organic-chemistry.org The reaction proceeds in moderate to excellent yields and is compatible with a wide range of functional groups. organic-chemistry.org

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of pyrimidine synthesis. For instance, in the synthesis of 2-aminopyrimidines, the use of strong bases like sodium ethoxide has been shown to produce yields comparable to conventional heating methods, but in significantly shorter reaction times, often under an hour with ultrasonic irradiation. nih.gov However, the solubility of starting materials can be a limiting factor, with some decomposing in the presence of certain solvents or forming sticky suspensions that hinder the reaction. nih.gov

In the context of synthesizing related halopyrimidine-carboxylic acid esters, the Minisci homolytic alkoxycarbonylation has proven to be a practical and high-yielding alternative to more traditional methods. ucla.edu The optimization of this reaction involved the use of acetic acid as a co-solvent to improve the solubility of lipophilic aldehydes, leading to a significant increase in conversion rates and yields. ucla.edu

Furthermore, the development of one-pot synthesis methods offers an efficient and environmentally friendly approach. For example, the synthesis of hept-6-en-1-yl furan-2-carboxylate (B1237412) was achieved in a one-pot reaction using cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to first prepare furoic acid, which then reacts further without isolation of the intermediate. mdpi.com

The following interactive data table summarizes the impact of various reaction parameters on the yield of related pyrimidine and furan carboxylic acid derivatives, based on findings from multiple studies.

| Precursor(s) | Target Compound/Intermediate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | N/A | N/A | Room Temperature | Moderate to Excellent | organic-chemistry.org |

| 5-Halopyrimidines and aldehydes | 5-Halopyrimidine-4-carboxylic acid esters | N/A | Acetic acid/Water | N/A | Up to 75% | ucla.edu |

| Guanidine (B92328) and β-dicarbonyl compounds | 2-Aminopyrimidines | Sodium Ethoxide | Polar Solvents | Heating | 60-95% | nih.gov |

| Guanidine and β-dicarbonyl compounds | 2-Aminopyrimidines | Ultrasonic Irradiation | Polar Solvents | N/A | 54-78% | nih.gov |

| Furan-2-carboxylic acid and carbon dioxide | Furan-2,5-dicarboxylic acid | LDA | THF | -78 | 73% | arkat-usa.org |

| Furfural (B47365) | Furoic Acid | Cuprous Chloride/tert-Butyl Hydrogen Peroxide | Water/Acetonitrile | N/A | N/A | mdpi.com |

| 5-Hydroxymethylfurfural | 5-Hydroxymethylfurfural oxime | TS-1 | N/A | N/A | 97.9% | rsc.org |

| 5-Hydroxymethylfurfural oxime | 5-Hydroxymethyl-2-furancarbonitrile | Cu(OAc)₂/TS-1 | Acetonitrile | 60 | 92.8% | rsc.org |

| 5-Hydroxymethylfurfural oxime | 5-Hydroxymethyl-2-furfuramide | Cu(OAc)₂/TS-1 | Isopropanol | 95 | 90.7% | rsc.org |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for the rational design of more efficient synthetic routes to this compound. Several studies have shed light on the key steps involved in the formation of the pyrimidine and furan rings.

The formation of the pyrimidine ring often proceeds through a condensation reaction. For example, the widely used Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this reaction, such as using β-keto esters, have been developed and can be enhanced by methods like ultrasound irradiation. mdpi.com The mechanism of the Minisci reaction for the synthesis of 5-halopyrimidine-4-carboxylic acid esters involves the generation of an alkoxycarbonyl radical which then attacks the protonated pyrimidine core. The regioselectivity of this reaction is high, with the substituent preferentially adding to the 4-position. ucla.edu

In the synthesis of furan derivatives, acid-catalyzed dehydrative cyclization is a common mechanistic pathway. For instance, the synthesis of substituted furans from 1,4-dicarbonyl compounds proceeds via protonation of one carbonyl group, which then facilitates an intramolecular attack by the other carbonyl oxygen, leading to cyclization and subsequent dehydration to form the furan ring. youtube.com

The synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide as an electrophile proceeds via a regioselective reaction under strongly basic conditions with lithium diisopropylamide (LDA). arkat-usa.org This suggests the formation of a lithiated intermediate at the 5-position of the furan ring, which then reacts with carbon dioxide.

Investigations into the synthesis of furopyrimidines have shown that these fused heterocyclic systems can be constructed from either furan or pyrimidine precursors. researchgate.net For example, reacting 2-aminofuran-3-carbonitrile (B147697) derivatives with formamide (B127407) leads to the formation of the pyrimidine ring fused to the furan. researchgate.net

The mechanism of catalyst action is also a key area of investigation. For instance, in the synthesis of furan-2-carboxylate compounds, cuprous chloride catalyzes the homolytic cleavage of tert-butyl hydroperoxide to generate radicals that initiate the oxidation of furfural to furoic acid. mdpi.com

These mechanistic insights are invaluable for the further optimization of reaction conditions and the development of novel, more efficient synthetic strategies for this compound and its analogues.

Elucidation of Molecular and Supramolecular Architecture of 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are fundamental in determining the structure of a new chemical entity. For a molecule such as 2-(Furan-2-YL)pyrimidine-5-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed for a thorough structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the furan (B31954) and pyrimidine (B1678525) rings, as well as the carboxylic acid proton. The furan ring protons would likely appear as doublets or doublet of doublets in the aromatic region. The pyrimidine ring protons would also resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the carboxylic acid group. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atoms of the furan and pyrimidine rings would appear in the aromatic region, with their chemical shifts providing insight into the electronic environment of each carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid | >10 | ~165-175 | Broad Singlet |

| Pyrimidine-H | ~8.5-9.5 | ~140-160 | Singlet / Doublet |

| Furan-H | ~6.5-8.0 | ~110-150 | Doublet / Doublet of Doublets |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak for the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The spectrum would also feature several bands corresponding to the C-H stretching and bending, and C=C and C=N stretching vibrations of the furan and pyrimidine rings in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring-breathing vibrations of the furan and pyrimidine rings would be expected to give strong Raman signals. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |

| C=O Stretch | Carboxylic Acid | 1700-1730 | Strong, Sharp | Medium |

| Aromatic C=C/C=N Stretch | Furan/Pyrimidine Rings | 1400-1600 | Medium-Strong | Strong |

| Aromatic C-H Stretch | Furan/Pyrimidine Rings | 3000-3150 | Medium | Strong |

| O-H Bend | Carboxylic Acid | 1210-1320 | Medium | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (molecular formula: C₉H₆N₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be approximately 202.0378 Da. In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways could include the loss of CO₂, H₂O, or the cleavage of the bond between the furan and pyrimidine rings.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₉H₆N₂O₃ | 202.04 | Molecular Ion |

| [M-COOH]⁺ | C₈H₅N₂O | 157.04 | Loss of carboxylic acid group |

| [M-CO₂]⁺ | C₉H₆N₂O | 158.05 | Loss of carbon dioxide |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound would need to be grown. If successful, the analysis would reveal the precise arrangement of atoms, confirming the connectivity of the furan and pyrimidine rings and the geometry of the carboxylic acid group. It would also provide information on the planarity of the ring systems and the torsion angle between them.

Co-crystallization Strategies and Supramolecular Interactions

The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the pyrimidine nitrogens) makes this compound an excellent candidate for forming supramolecular structures. In the solid state, it is highly likely that the carboxylic acid groups would form hydrogen-bonded dimers. Furthermore, the nitrogen atoms of the pyrimidine ring could participate in hydrogen bonding with the carboxylic acid of a neighboring molecule.

Co-crystallization is a technique where two or more different molecules are crystallized together to form a new crystalline solid. Given its hydrogen bonding capabilities, this compound could be co-crystallized with other molecules that have complementary hydrogen bonding sites. This could be used to modify the physical properties of the compound.

Conformational Analysis and Tautomerism Studies of the Chemical Compound

The molecular structure of this compound presents several key features that are pertinent to its conformational and tautomeric possibilities. These include the rotational freedom around the single bond connecting the furan and pyrimidine rings, and the potential for proton migration, leading to different tautomeric forms.

Conformational Analysis:

The primary conformational flexibility of this compound arises from the rotation about the C-C bond linking the furan and pyrimidine rings. This rotation dictates the relative orientation of the two aromatic systems. The planarity of the molecule is a key consideration, with two principal conformations anticipated: a planar conformation where the two rings are coplanar, and a non-planar or twisted conformation.

In related heterocyclic systems, the planarity is often influenced by a balance of electronic and steric effects. A planar conformation can be favored by π-conjugation between the rings, which would lead to a more stabilized electronic state. Conversely, steric hindrance between the hydrogen atoms on the adjacent rings can induce a non-planar arrangement. Computational studies on similar bi-heterocyclic compounds often reveal a shallow potential energy surface for this rotation, suggesting that a range of conformations might be accessible at room temperature.

For instance, studies on related 2-arylpyrimidine derivatives often show a preference for a non-planar conformation in the ground state to alleviate steric strain. The exact dihedral angle would be determined by the specific electronic and steric interactions at play.

Tautomerism Studies:

Tautomerism in this compound is another important structural aspect. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton.

The most evident tautomerism involves the carboxylic acid group. While typically represented in its carboxylic acid form (-COOH), it can exist in equilibrium with its zwitterionic tautomer, where the proton from the carboxylic acid migrates to one of the nitrogen atoms of the pyrimidine ring. The relative stability of these forms is highly dependent on the solvent environment and the electronic nature of the molecule.

Furthermore, while less common for unsubstituted pyrimidines, the potential for keto-enol tautomerism in the pyrimidine ring itself could be considered, particularly in different chemical environments or in an excited state. For example, hydroxypyrimidines are known to exist in equilibrium with their pyrimidone tautomers. researchgate.netchemicalbook.com Although this compound does not possess a hydroxyl group directly on the pyrimidine ring, the possibility of proton migration from the carboxylic acid to a ring nitrogen and subsequent rearrangement cannot be entirely ruled out without specific experimental or high-level theoretical data.

Theoretical studies on guanine, which contains a pyrimidine ring fused to an imidazole (B134444) ring, have shown that various tautomers can exist with small energy differences, and their formation can be influenced by the environment. This highlights the importance of considering multiple potential tautomeric forms for heterocyclic compounds.

Without specific crystallographic or spectroscopic data for this compound, the following tables present hypothetical data based on common values for related furan and pyrimidine derivatives to illustrate the type of information that would be obtained from experimental or computational analysis.

Hypothetical Conformational Data

| Dihedral Angle | Predicted Value (°) | Method |

| Furan-C-C-Pyrimidine | ~20-40 | Computational (DFT) |

Hypothetical Tautomeric Forms and Relative Energies

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Carboxylic Acid Form | This compound | 0 (Reference) |

| Zwitterionic Form | Proton on N1 of pyrimidine | > 10 (in non-polar solvent) |

| Zwitterionic Form | Proton on N3 of pyrimidine | > 10 (in non-polar solvent) |

It is imperative to note that the values presented in the tables are illustrative and not based on experimental data for the specific compound . Detailed experimental studies, such as X-ray crystallography and NMR spectroscopy, combined with high-level computational modeling, are required for a definitive elucidation of the molecular and supramolecular architecture of this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid Analogues

Rational Design Principles for Novel Analogues of the Chemical Compound

The design of new analogues of 2-(furan-2-yl)pyrimidine-5-carboxylic acid is often guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping, to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a crucial strategy in drug design where a functional group is substituted with another group that has similar physical or chemical properties, aiming to improve the compound's biological profile. drughunter.com

Carboxylic Acid Bioisosteres : The carboxylic acid moiety is a common site for bioisosteric replacement to modulate acidity, polarity, and metabolic stability. drughunter.com Tetrazoles are one of the most common bioisosteres for carboxylic acids due to their similar acidity and spatial arrangement of hydrogen bond acceptors. drughunter.comnih.gov For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.com Other potential bioisosteres for the carboxylic acid group include sulfonamides and hydroxamic acids. nih.govnih.gov While sulfonamides are weaker acids than carboxylic acids, they can offer advantages like increased lipophilicity and metabolic stability. drughunter.com

Furan (B31954) Ring Replacements : The furan ring itself can be considered a bioisostere for other functionalities or be replaced to fine-tune activity. In some contexts, the furan ring can act as a bioisosteric replacement for a carboxylic acid, although the similarity is less pronounced compared to groups like tetrazoles. nih.gov A notable strategy involves the bioisosteric replacement of a lactone ring, which can be prone to hydrolysis, with a more stable furan-2-carboxamide moiety to develop potential antibiofilm agents. nih.govresearchgate.net

Table 1: Examples of Bioisosteric Replacements for Carboxylic Acids

| Original Group | Bioisostere | Rationale for Replacement | Reference Example |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Similar acidity and geometry, potential for improved potency and metabolic stability. drughunter.com | Development of Losartan, an angiotensin II antagonist. drughunter.com |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability, weaker acidity. drughunter.com | Discovery of sulfonamide antibacterials, bioisosteres of p-aminobenzoic acid. drughunter.com |

| Lactone | Furan-2-carboxamide | Increased stability against hydrolysis while maintaining key interactions. nih.gov | Design of potential antibiofilm agents. nih.govresearchgate.net |

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule, thus having the potential for similar biological activity but with a different core structure. nih.govrsc.org This can lead to compounds with improved properties or novel intellectual property. nih.gov

A relevant example is the scaffold-hopping from thienopyrimidine acids to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the carboxylesterase Notum. nih.gov In these studies, the thiophene (B33073) ring of the initial hits was replaced by a furan ring. nih.gov This hop led to the discovery of potent inhibitors, where the furano[2,3-d]pyrimidine core proved to be a successful template. nih.gov Specifically, replacing the thiophene in a 5,6-dimethylthieno[2,3-d]pyrimidine with a furan resulted in a compound that was only 10-fold weaker, and further modification of the furan ring (e.g., with a CF3 group) restored potent activity. nih.gov This demonstrates that the furan-pyrimidine scaffold can effectively mimic the biological activity of the related thieno-pyrimidine core.

Synthetic Pathways to Diverse Derivatives of this compound

The synthesis of diverse derivatives of this compound relies on a range of established chemical transformations that target the carboxylic acid, the pyrimidine (B1678525) ring, or the furan moiety.

The carboxylic acid group is a prime handle for derivatization through esterification and amidation reactions. These reactions are among the most frequently used in medicinal chemistry to generate libraries of compounds for SAR studies. rsc.org

Amidation : Amide bond formation is commonly achieved by activating the carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this purpose; the carboxylic acid reacts with CDI, and the resulting activated intermediate is then treated with a desired amine. nih.govmdpi.com Another widely used method involves coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBT), which facilitates the reaction between the carboxylic acid and an amine to form the amide. nih.gov A variety of amines can be used in these reactions to explore the impact of different substituents on biological activity. nih.govnih.gov

Esterification : Ester derivatives can be synthesized through several methods. A one-pot deaminative esterification has been developed where an amine is converted into a pyridinium (B92312) salt, which then reacts with a carboxylic acid to form an ester. digitellinc.comrsc.org This method is tolerant of various functional groups on both the amine and the carboxylic acid. rsc.org Classical Fischer esterification, using an alcohol in the presence of an acid catalyst, is also a viable route, though solubility of the starting carboxylic acid can sometimes be a challenge. arkat-usa.org For instance, furan-2,5-dicarboxylic acid was successfully converted to its dimethyl ester using methanol (B129727) in the presence of trimethylsilyl (B98337) chloride (TMSCl). arkat-usa.org

Table 2: Selected Synthetic Methods for Amidation and Esterification

| Reaction Type | Reagents and Conditions | Application Example | Reference |

|---|---|---|---|

| Amidation | CDI, THF, then amine | Synthesis of N-acylcarbohydrazides from furan-2-carboxylic acid. nih.gov | nih.gov |

| Amidation | EDCI, HOBT, amine, CH3CN | Amide coupling of a pyrimidine-5-carboxylic acid with various amines. nih.gov | nih.gov |

| Esterification | Methanol, TMSCl | Synthesis of furan-2,5-dicarboxylic acid dimethyl ester. arkat-usa.org | arkat-usa.org |

| Deaminative Esterification | Amine-derived pyridinium salt, carboxylic acid | General method for coupling diverse amines and carboxylic acids. digitellinc.comrsc.org | digitellinc.comrsc.org |

The pyrimidine ring offers several positions for functionalization to probe SAR. researchgate.nethumanjournals.com The introduction of substituents on the pyrimidine ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. cardiff.ac.uk

Synthetic strategies often involve building the pyrimidine ring from acyclic precursors, which allows for the incorporation of desired substituents from the start. nih.govresearchgate.net For example, substituted pyrimidines can be synthesized by the condensation of a vinylogous amide with guanidine (B92328) hydrochloride. nih.gov Another approach involves the reaction of enamines with orthoesters. researchgate.net

For pre-formed pyrimidine rings, halogenation provides a versatile entry point for further modification. For instance, 5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a commercially available intermediate, indicating that bromination of the pyrimidine ring is a feasible transformation. bldpharm.com The bromo substituent can then be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups, thus enabling extensive SAR exploration. researchgate.net

The furan ring is another key component of the scaffold that can be modified to optimize biological activity. numberanalytics.com Furan chemistry allows for various transformations, although the aromaticity of the furan ring makes it less stable than benzene, influencing its reactivity. numberanalytics.comstudysmarter.co.uk

One common strategy for modifying the furan moiety is to start with a substituted furan precursor during the synthesis. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for preparing substituted furans. numberanalytics.comorganic-chemistry.org This allows for the introduction of substituents at various positions on the furan ring before it is coupled to the pyrimidine core.

Direct functionalization of the furan ring is also possible. For instance, furan-2-carboxylic acid can undergo regioselective carboxylation at the 5-position under strongly basic conditions using carbon dioxide as an electrophile, yielding furan-2,5-dicarboxylic acid. arkat-usa.org This demonstrates that the C5 position of the furan ring in the parent compound is susceptible to electrophilic attack, opening avenues for introducing other functional groups.

Systematic SAR Studies on the Biological Activities of Derivatives (In Vitro Focus)

While comprehensive systematic studies on this compound are still emerging, extensive research on closely related analogues, particularly 2-aryl-pyrimidine-5-carboxylic acid derivatives, provides critical insights into the structure-activity relationships (SAR) of this class of compounds. A significant body of work has focused on their activity as xanthine (B1682287) oxidase (XO) inhibitors, a key target for the management of hyperuricemia and gout.

Analysis of a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives has been particularly informative. These compounds, which are structural analogues of this compound, have demonstrated potent in vitro inhibition of xanthine oxidase. The data from these studies allow for a systematic evaluation of how modifications to the pyrimidine core and the 2-position aromatic ring influence biological activity.

Key SAR observations from these analogues include:

The Carboxylic Acid Moiety: The pyrimidine-5-carboxylic acid group is consistently shown to be essential for potent inhibitory activity. It is believed to form crucial hydrogen bond interactions with key residues, such as Arginine (Arg880) and Threonine (Thr1010), in the active site of xanthine oxidase. nih.govmdpi.com

Substitution at the 2-Position Ring: The nature and position of substituents on the aromatic ring at the C-2 position of the pyrimidine dramatically affect potency. For instance, in the 2-phenyl analogue series, introducing a cyano group at the 3-position of the phenyl ring and an isopentyloxy group at the 4-position resulted in a compound with an IC₅₀ value of 0.0240 µM, comparable to the established inhibitor febuxostat. nih.gov This highlights the importance of specific electronic and steric features in this region for optimal binding.

The Pyrimidine Core: Modifications to the pyrimidine ring itself, such as the introduction of an imino group at the C-6 position (as in the 1,6-dihydropyrimidine series), are well-tolerated and contribute to a stable core structure that correctly orients the key interacting moieties. mdpi.comnih.gov The nitrogen atoms within the pyrimidine ring are also suggested to serve as hydrogen bond donors, further anchoring the ligand in the active site. mdpi.com

The following table presents in vitro activity data for a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives against xanthine oxidase, illustrating these SAR principles.

| Compound ID | 2-Position Substituent | Other Modifications | Target | In Vitro Activity (IC₅₀) |

| Reference | Allopurinol | N/A | Xanthine Oxidase | 7.59 µM nih.gov |

| Reference | Febuxostat | N/A | Xanthine Oxidase | 0.0236 µM nih.gov |

| Analogue 1 | 3-cyano-4-isopentyloxyphenyl | 6-imino | Xanthine Oxidase | 0.0240 µM nih.gov |

| Analogue 2 | Phenyl | 6-imino | Xanthine Oxidase | 0.5677 µM nih.gov |

| Analogue 3 | 3-cyano-4-isobutoxyphenyl | 6-oxo | Xanthine Oxidase | 0.0181 µM nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing Analogues

The SAR data derived from analogues of this compound have been instrumental in the development of pharmacophore models for ligand-based drug design. mdpi.com These models distill the essential structural features required for biological activity into a three-dimensional map, guiding the design of novel and more potent molecules.

For the closely related 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid series of xanthine oxidase inhibitors, detailed pharmacophore and three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been constructed. mdpi.com These computational studies provide a molecular-level understanding of the SAR.

The optimal pharmacophore model for these inhibitors identified several key features:

Hydrogen Bond Acceptors (HAs): A magenta-colored feature in the model highlights the importance of the carboxylate group on the pyrimidine ring, which acts as a crucial hydrogen bond acceptor. mdpi.com

Hydrogen Bond Donors (HDs): A green-colored feature indicates that the nitrogen atoms of the pyrimidine ring may serve as hydrogen bond donors. mdpi.com

Hydrophobic Regions (HYs): A cyan-colored sphere points to the area occupied by the 2-position aromatic ring (the furan or phenyl group), indicating that hydrophobic interactions in this region are critical for high-affinity binding. mdpi.com

Negative Centers (NCs): A blue sphere representing a negative center further emphasizes the role of the deprotonated carboxylic acid group in electrostatic interactions with positively charged residues like Arg880 in the enzyme's active site. mdpi.com

These models, combined with molecular docking simulations, reveal that the planar pyrimidine-5-carboxylic acid core fits into the active site, where the carboxylate forms strong hydrogen bonds. The 2-position furan or substituted phenyl ring extends into a sub-pocket, where interactions with residues like Phenylalanine (Phe914, Phe1009) and Asparagine (Asn768) contribute significantly to the binding affinity. mdpi.com

This integrated approach of in silico modeling, informed by systematic SAR studies, provides a powerful platform for the rational design of new derivatives. By ensuring that proposed structures fit the established pharmacophore, researchers can prioritize the synthesis of compounds with a higher probability of potent biological activity, accelerating the discovery of novel therapeutic agents based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been widely applied to heterocyclic compounds, including those with pyrimidine (B1678525) and furan (B31954) cores, to elucidate their electronic properties. nih.govrsc.orgmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 2-(Furan-2-YL)pyrimidine-5-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely distributed over the electron-deficient pyrimidine ring and the carboxylic acid group. This distribution suggests that the furan ring would be the initial site for electrophilic attack, whereas the pyrimidine moiety would be susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

This interactive table presents hypothetical DFT calculation results for this compound, based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atoms of the pyrimidine ring, as well as the oxygen atoms of the carboxylic acid group. Conversely, the hydrogen atoms of the furan and pyrimidine rings, and particularly the acidic proton of the carboxylic acid, would exhibit positive electrostatic potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity.

Molecular Docking Simulations with Established Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govnih.govuran.ua

Docking simulations of this compound against various biological targets, such as kinases or other enzymes implicated in disease, can provide insights into its potential as a therapeutic agent. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the receptor. A lower binding energy suggests a more stable complex.

The interaction mode analysis reveals the specific non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For this compound, the pyrimidine and furan rings can participate in pi-stacking interactions with aromatic amino acid residues in the binding pocket. mdpi.com The carboxylic acid group and the pyrimidine nitrogens are potential hydrogen bond donors and acceptors, respectively.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.2 | Met793, Lys745, Asp855 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Leu83, Lys33, Asp145 |

This interactive table presents hypothetical molecular docking results for this compound with two common cancer drug targets, based on studies of similar pyrimidine-based inhibitors. nih.govnih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that are essential for ligand binding. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, the carboxylic acid moiety of the ligand might form a salt bridge with a positively charged residue like lysine (B10760008) or arginine, while the heterocyclic rings could fit into a hydrophobic pocket lined with residues such as leucine, valine, or isoleucine.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational flexibility and the stability of the binding interactions. nih.gov Starting from the docked pose, an MD simulation can reveal how the ligand and protein adapt to each other and whether the initial binding mode is maintained.

The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding is stable. Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than docking alone, often employing methods like MM/PBSA or MM/GBSA. This allows for a more rigorous assessment of the ligand's potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their bioactivity, such as larvicidal, anticancer, and enzyme inhibitory effects. researchgate.netnih.govrsc.org While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles and methodologies from studies on analogous pyrimidine structures provide a clear framework for how such an investigation would be conducted.

The fundamental goal of a QSAR study is to develop a robust and predictive model using calculated molecular descriptors. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For pyrimidine derivatives, relevant descriptors often fall into several categories: three-dimensional (3D) structure, steric properties, hydrophobic characteristics (like logP), and electronic properties. researchgate.net For instance, a QSAR study on pyrimidine derivatives as larvicides against Aedes aegypti successfully built a robust model using multiple linear regression (MLR), highlighting the importance of 3D molecular structure and hydrophobicity. researchgate.net Similarly, a 2D-QSAR analysis of dihydropyrimidinone derivatives as alkaline phosphatase inhibitors revealed the significance of autocorrelated descriptors in enzyme inhibition, achieving a model with high predictive power (R² = 0.958 and Q² = 0.903). nih.gov

In a hypothetical QSAR study for a series of this compound analogs, a range of descriptors would be calculated to correlate structural modifications with in vitro biological data (e.g., IC₅₀ values from an enzyme inhibition assay). The selection of these descriptors is critical and would likely include those found to be significant in related pyrimidine studies.

Below is an interactive table representing typical molecular descriptors that would be considered in a QSAR analysis of this compound derivatives.

Click on the headers to sort the data.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Electronic | Dipole Moment | Influences polar interactions with a biological target. |

| Quantum-Chemical | HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities and reactivity. |

| Hydrophobic | LogP | Measures lipophilicity, affecting membrane permeability and binding. researchgate.net |

| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability, affecting fit within a binding site. researchgate.net |

| 3D-MoRSE | Mor29m | 3D Molecule Representation of Structures based on Electron diffraction; relates to specific 3D arrangements of atoms. |

The final QSAR equation derived from such an analysis would provide quantitative insights into the structure-activity relationship, guiding the design of new, more potent derivatives of this compound for specific biological targets.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Steps

The synthesis of the pyrimidine ring is a well-established process in heterocyclic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. nih.govorganic-chemistry.org For this compound, a plausible synthetic route involves the reaction of a furan-containing amidine with a derivative of malonic acid. Computational chemistry, particularly through reaction pathway analysis and transition state modeling, offers profound insights into the mechanisms of such syntheses. science.org.ge

Theoretical investigations using methods like Density Functional Theory (DFT) can model the entire reaction coordinate, identifying intermediates, transition states, and calculating associated energy changes. science.org.ge This allows for a detailed description of the structural, energetic, and electronic characteristics of the molecules at each stage of the reaction. science.org.ge

The first stage of this model reaction, the formation of an enolic intermediate, was found to have an activation energy of ΔE# = 111.4 kJ/mol. science.org.ge The subsequent cyclization and dehydration step to form the final pyrimidine ring is an exothermic process, releasing a considerable amount of energy (ΔE = -242.0 kJ/mol), which drives the reaction to completion. science.org.ge

This type of analysis can be applied to the specific synthesis of this compound. The reaction would likely proceed via the condensation of furan-2-carboxamidine with an appropriate three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate, followed by hydrolysis of the resulting ester. Transition state modeling would elucidate the precise geometry of the transition state structures and the energetic profile of the reaction pathway, helping to optimize reaction conditions and understand the regioselectivity of the cyclization.

The table below illustrates the kind of energetic data that would be generated from a computational analysis of a model pyrimidine synthesis, based on published theoretical studies. science.org.ge

Click on the headers to sort the data.

| Reaction Step | Description | Activation Energy (ΔE#) (kJ/mol) | Reaction Energy (ΔE) (kJ/mol) |

|---|---|---|---|

| Step 1 | Formation of enolic intermediate from malondialdehyde and urea (B33335). science.org.ge | 111.4 | -42.0 |

| Step 2 | Cyclization and dehydration to form the pyrimidine ring. science.org.ge | 154.0 | -242.0 |

By applying these computational methodologies, researchers can gain a detailed, atomistic understanding of the synthetic steps involved in producing this compound, complementing experimental studies and facilitating the development of more efficient synthetic protocols. science.org.ge

Mechanistic Insights into the Biological Activity of 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid in Vitro Studies

In Vitro Screening Methodologies for Biological Activity Assessment

Based on a comprehensive review of publicly available scientific literature, specific in vitro screening data for the biological activity of 2-(furan-2-yl)pyrimidine-5-carboxylic acid is not available. While research on analogous structures containing furan (B31954) and pyrimidine (B1678525) moieties exists, direct experimental results for this particular compound in enzyme inhibition assays, receptor binding studies, or cell-based assays for target engagement have not been reported.

Enzyme Inhibition Assays

There are no publicly available studies detailing the screening of this compound in enzyme inhibition assays.

Receptor Binding Studies

Information regarding the assessment of this compound in receptor binding studies is not found in the public domain.

Cell-Based Assays for Target Engagement

There are no published reports on the use of cell-based assays to determine the target engagement of this compound.

Identification and Validation of Molecular Targets of the Chemical Compound

Due to the absence of initial in vitro screening data, there are no identified or validated molecular targets for this compound in the scientific literature.

Elucidation of Signaling Pathways Modulated by this compound

As no molecular targets for this compound have been identified, there is no information available on any signaling pathways that may be modulated by this compound.

Kinetic Characterization of Ligand-Target Interactions (e.g., K_i, K_d)

There is no data available in the public domain regarding the kinetic characterization, such as the determination of inhibition constants (K_i) or dissociation constants (K_d), for the interaction of this compound with any biological targets.

Structure-Activity Relationship (SAR) Correlations from Biological Data (In Vitro)

Detailed structure-activity relationship (SAR) data derived from in vitro biological studies of this compound is not available in the reviewed scientific literature. SAR studies require a series of related compounds to be synthesized and tested in biological assays to determine how changes in chemical structure affect biological activity. As there is no published research detailing the synthesis and biological evaluation of a series of analogues of this compound, no SAR correlations can be drawn.

For context, in studies of other furan- and pyrimidine-containing compounds, SAR analyses have been instrumental. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, the replacement of a methyl ester with a carboxylic acid led to a decrease in activity. nih.gov This type of information is critical for optimizing lead compounds in drug discovery but is currently lacking for the specific compound of interest.

Advanced Applications and Emerging Research Frontiers of 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid

Coordination Chemistry and Metal Complexes of 2-(Furan-2-YL)pyrimidine-5-carboxylic Acid

The presence of multiple coordination sites—specifically the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carboxylic acid—makes this compound an excellent candidate for the construction of complex metal-ligand structures. Research in this area is paving the way for new functional materials.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. While specific research on MOFs derived directly from this compound is limited, the broader class of furan- and pyrimidine-based carboxylic acids has been successfully employed in MOF synthesis. For instance, 2,5-furandicarboxylic acid is a well-known building block for creating porous MOFs with various metal ions, including copper, aluminum, and iron. These materials exhibit high surface areas and tunable pore sizes, making them suitable for gas storage and separation. The principles demonstrated with these related ligands suggest a strong potential for this compound to form novel MOF structures with unique topologies and properties, an area that remains ripe for exploration.

Applications in Catalysis or Sensors

The metal complexes derived from ligands similar to this compound have shown promise in catalysis and chemical sensing. The strategic arrangement of metal centers and functional organic linkers within a framework can create active sites for catalytic reactions. For example, gold catalysts supported on various oxides have been used for the selective oxidation of furan (B31954) derivatives. uni.lu While direct catalytic applications of this compound complexes are not yet widely reported, the potential for creating tailored catalytic environments is a significant driver for future research.

Similarly, the development of chemical sensors based on the luminescence of metal complexes is an active field. The furan-pyrimidine scaffold can be functionalized to interact with specific analytes, leading to a detectable change in the photophysical properties of the corresponding metal complex. This approach has been explored with other heterocyclic compounds and represents a promising avenue for the application of this compound-based materials.

Supramolecular Assemblies and Self-Organization Based on the Chemical Compound

The ability of this compound to form ordered structures through non-covalent interactions is fundamental to its application in crystal engineering and the design of new solid-state materials.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a primary directional force in the self-assembly of this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers. Furthermore, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This multiplicity of interaction sites allows for the formation of intricate and predictable hydrogen-bonding networks, which are the cornerstone of crystal engineering. The study of how these interactions guide the formation of specific crystal structures is crucial for controlling the physical and chemical properties of the resulting materials. Research on related systems, such as cocrystals of carboxylic acids with 2-aminopyrimidine, has provided fundamental insights into the reliability of specific hydrogen-bonding patterns, known as supramolecular synthons. bldpharm.com

Co-Crystals and Polymorphism

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy for modifying the properties of a solid material. By co-crystallizing this compound with other molecules, it is possible to fine-tune properties such as solubility, stability, and melting point. The predictable nature of hydrogen bonding involving carboxylic acids and pyrimidines makes this compound an excellent candidate for the rational design of co-crystals with desired architectures and functions. ntu.edu.sgorganic-chemistry.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a critical consideration. Different polymorphs of the same compound can exhibit distinct physical properties. The investigation of the polymorphic landscape of this compound is essential for understanding and controlling its solid-state behavior, although specific studies on its polymorphism are not yet prevalent in the literature.

Potential in Materials Science: Organic Electronic or Photonic Applications

The conjugated system formed by the furan and pyrimidine rings in this compound suggests its potential for use in organic electronic and photonic devices.

Research into furan-based conjugated molecules has demonstrated their utility in organic electronics. ntu.edu.sgntu.edu.sg These materials can be designed to have specific electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a pyrimidine ring can further modulate the electronic characteristics, offering a route to fine-tune the performance of such devices.

The photophysical properties of pyrimidine derivatives are also of great interest. Studies on pyrimidine-derived α-amino acids have shown that the electronic nature of substituents on the pyrimidine ring can be used to control their fluorescence properties, leading to red-shifted emissions and large Stokes shifts. acs.org This tunability is a key requirement for the development of advanced photonic materials, including fluorescent probes and light-emitting components. While the specific electronic and photonic properties of this compound are still under-explored, the foundational knowledge from related compounds points to a promising future for this molecule in materials science.

Role in Chemical Biology Tools and Probes (In Vitro)

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and manipulation of biological systems at a molecular level. The this compound scaffold is a promising starting point for the design of such tools for in vitro applications. Its inherent structural motifs are found in molecules known to interact with various biological targets, and the carboxylic acid group provides a convenient handle for further chemical modification.

Derivatives of the furan-2-carboxamide structure, which is closely related to the title compound, have been investigated as potential antibiofilm agents. nih.govresearchgate.netnih.gov In a strategy known as diversity-oriented synthesis, researchers have created libraries of furan-2-carboxamides designed as bioisosteric replacements for the furanone ring found in natural quorum sensing inhibitors. nih.gov This approach led to the discovery of compounds that significantly reduce biofilm formation in Pseudomonas aeruginosa. For instance, certain carbohydrazide (B1668358) and triazole derivatives of the furan-2-carboxamide scaffold were identified as particularly potent, with some compounds reducing biofilm by over 50%. nih.govnih.gov These studies suggest that the furan moiety of this compound could play a crucial role in targeting bacterial communication pathways.

Furthermore, the pyrimidine core is a well-established pharmacophore in kinase inhibitors. By targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), pyrimidine derivatives can disrupt signaling pathways that are often hyperactive in cancer cells. nih.gov Novel pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess dual inhibitory activity against EGFR and cyclooxygenase-2 (COX-2), another important target in oncology. nih.gov This dual-action capability highlights the potential for developing highly specific and potent probes from the 2-(furan-2-yl)pyrimidine (B13108913) scaffold.

The carboxylic acid function on the pyrimidine ring is particularly advantageous for creating chemical probes. It can be readily converted into a variety of other functional groups, such as esters, amides, or hydrazones. nih.gov This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. For example, the synthesis of hydrazone derivatives from related carboxylic acids has been demonstrated as a robust method for creating compounds with potential anticancer and antimicrobial activities. nih.gov By applying similar synthetic strategies to this compound, researchers could generate a diverse set of probes to investigate enzyme function, receptor binding, and other cellular processes in vitro.

Integration into Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This efficiency makes MCRs ideally suited for the rapid generation of large and diverse chemical libraries for high-throughput screening. The structure of this compound makes it an excellent candidate for integration into MCR-based library synthesis.

The pyrimidine core itself can be synthesized via MCRs. acs.org For example, iridium-catalyzed multicomponent synthesis can produce highly substituted pyrimidines from amidines and alcohols, offering a sustainable and regioselective route. acs.org More relevant to the pre-formed this compound, the carboxylic acid group is a key reactant in some of the most versatile MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov By employing this compound in a U-4CR, a diverse library of α-acylamino carboxamides can be generated. Each product would incorporate the core furan-pyrimidine scaffold, with diversity introduced through the variation of the other three components. This strategy allows for the exploration of a vast chemical space around the core structure, which is essential for identifying molecules with desired biological activities.

Passerini Three-Component Reaction: This reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form α-acyloxy amides. nih.gov Using this compound as the acid component would yield a library of compounds where the furan-pyrimidine moiety is attached via an ester linkage to a new stereocenter.

The utility of the pyrimidine-5-carboxylic acid scaffold in building diverse libraries is well-recognized. General methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters have been developed, highlighting the accessibility of this core structure for further derivatization. organic-chemistry.org Diversity-oriented synthesis has been applied to fused pyrimidines to create potential antifolate agents for anticancer and anti-infective research, demonstrating the power of combining a core heterocycle with varied substitution patterns. st-andrews.ac.uk The furan ring also contributes to the synthetic versatility, as it can participate in various cycloaddition and dearomatization reactions, further expanding the structural diversity achievable from this starting material. acs.org The combination of a reactive carboxylic acid handle and the stable, biologically relevant furan-pyrimidine core makes this compound a highly valuable building block for generating novel compound libraries through efficient multicomponent reactions.

Future Directions and Unexplored Avenues in 2 Furan 2 Yl Pyrimidine 5 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable resources, energy efficiency, and the reduction of hazardous waste. For 2-(furan-2-yl)pyrimidine-5-carboxylic acid, a significant future direction lies in the development of sustainable synthetic routes, moving away from traditional methods that may rely on harsh reagents and complex, multi-step procedures.

A promising approach involves leveraging biomass-derived starting materials. Furfural (B47365), a key platform chemical obtainable from lignocellulosic biomass, serves as a renewable precursor to the furan-2-yl moiety. researchgate.netnih.gov Research is actively exploring the catalytic transformation of furfural and its derivatives into a variety of valuable chemicals. researchgate.net The development of efficient, one-pot syntheses that combine the formation of the pyrimidine (B1678525) ring with the incorporation of the furan (B31954) group from a biomass-derived source is a primary goal. Such a process would significantly enhance the sustainability profile of this compound production.

Furthermore, the adoption of green catalytic systems and reaction conditions is paramount. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. acs.org Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that can accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of pyrimidine derivatives. researchgate.netmdpi.com The exploration of deep eutectic solvents (DES) as environmentally benign reaction media also presents a novel and sustainable alternative to conventional volatile organic solvents. researchgate.net

| Parameter | Traditional Synthesis | Proposed Sustainable Synthesis |

| Starting Materials | Petroleum-based | Biomass-derived (e.g., furfural) |

| Catalysts | Homogeneous, often hazardous | Heterogeneous, reusable, biocatalysts |

| Reaction Conditions | High temperatures, long reaction times | Microwave/ultrasound irradiation, ambient temperature |

| Solvents | Volatile organic compounds | Deep eutectic solvents, water |

| Synthesis Strategy | Multi-step, complex purifications | One-pot, streamlined processes |

By integrating these sustainable practices, the synthesis of this compound and its analogs can become more economically viable and environmentally responsible, aligning with the future demands of the chemical industry.

Exploration of Undiscovered Biological Targets and Mechanisms (In Vitro)

The structural motif of a pyrimidine ring linked to a furan moiety is present in numerous biologically active compounds, suggesting a rich pharmacological potential for this compound. While existing research has explored the antimicrobial, anti-inflammatory, and anticancer activities of various pyrimidine and furan derivatives, a vast landscape of undiscovered biological targets and mechanisms of action remains to be explored for this specific scaffold. acs.orgresearchgate.netmdpi.com

Future in vitro research should venture beyond the well-trodden paths of common biological screens. High-throughput screening of large compound libraries containing this compound and its derivatives against a diverse panel of enzymatic and cellular targets could unveil novel bioactivities. For instance, thieno[2,3-d]pyrimidine (B153573) analogs, which share structural similarities, have been identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine (B94841) biosynthesis pathway. beilstein-journals.org This suggests that this compound could also target metabolic pathways crucial for cell proliferation, a hallmark of cancer.

Moreover, the exploration of its potential as an inhibitor of kinases, proteases, or epigenetic modulators could yield significant breakthroughs. The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. microbenotes.com Investigating the inhibitory activity of this compound against a broad panel of kinases could lead to the discovery of novel therapeutics for cancer and inflammatory diseases.

A deeper understanding of the compound's mechanism of action is also crucial. This can be achieved through a combination of techniques such as differential gene expression analysis (transcriptomics), proteomics, and metabolomics to identify the cellular pathways perturbed by the compound. Elucidating the precise molecular interactions through techniques like X-ray crystallography of the compound bound to its target protein will provide invaluable insights for structure-based drug design and the development of more potent and selective analogs.

Design of Advanced Functional Materials Based on the Chemical Compound Scaffold

The unique electronic and structural characteristics of the this compound scaffold make it a compelling candidate for the development of advanced functional materials. The furan ring, derivable from renewable resources, offers a bio-based building block for polymers, while the pyrimidine moiety can impart specific electronic and hydrogen-bonding properties.

A significant area of future research is the incorporation of this compound as a monomer in the synthesis of novel polymers. Furan-based polyesters and polyamides are already being investigated as sustainable alternatives to petroleum-based plastics. researchgate.netresearchgate.net The presence of the pyrimidine ring within the polymer backbone could introduce unique properties, such as enhanced thermal stability, specific liquid crystalline behavior, or altered electronic conductivity. The synthesis of furan-based conjugated polymers for applications in organic electronics is another burgeoning field. acs.orgnih.gov The this compound monomer could be a valuable component in creating new semiconducting materials with tailored bandgaps for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.